Cas no 97777-88-3 (Cyclohexaneacetic acid, 1-hydroxy-4-methyl-)
Cyclohexaneacetic acid, 1-hydroxy-4-methyl- Chemical and Physical Properties
Names and Identifiers
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- Cyclohexaneacetic acid, 1-hydroxy-4-methyl-
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- Inchi: 1S/C9H16O3/c1-7-2-4-9(12,5-3-7)6-8(10)11/h7,12H,2-6H2,1H3,(H,10,11)
- InChI Key: SPAFYJIQUADDFS-UHFFFAOYSA-N
- SMILES: C1(O)(CC(O)=O)CCC(C)CC1
Computed Properties
- Exact Mass: 172.11
- Monoisotopic Mass: 172.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5A^2
- XLogP3: 1.5
Cyclohexaneacetic acid, 1-hydroxy-4-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-381689-0.05g |
2-(1-hydroxy-4-methylcyclohexyl)acetic acid |
97777-88-3 | 0.05g |
$792.0 | 2023-03-02 | ||
| Enamine | EN300-381689-0.1g |
2-(1-hydroxy-4-methylcyclohexyl)acetic acid |
97777-88-3 | 0.1g |
$829.0 | 2023-03-02 | ||
| Enamine | EN300-381689-0.25g |
2-(1-hydroxy-4-methylcyclohexyl)acetic acid |
97777-88-3 | 0.25g |
$867.0 | 2023-03-02 | ||
| Enamine | EN300-381689-0.5g |
2-(1-hydroxy-4-methylcyclohexyl)acetic acid |
97777-88-3 | 0.5g |
$905.0 | 2023-03-02 | ||
| Enamine | EN300-381689-1.0g |
2-(1-hydroxy-4-methylcyclohexyl)acetic acid |
97777-88-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-381689-2.5g |
2-(1-hydroxy-4-methylcyclohexyl)acetic acid |
97777-88-3 | 2.5g |
$1848.0 | 2023-03-02 | ||
| Enamine | EN300-381689-5.0g |
2-(1-hydroxy-4-methylcyclohexyl)acetic acid |
97777-88-3 | 5.0g |
$2732.0 | 2023-03-02 | ||
| Enamine | EN300-381689-10.0g |
2-(1-hydroxy-4-methylcyclohexyl)acetic acid |
97777-88-3 | 10.0g |
$4052.0 | 2023-03-02 |
Cyclohexaneacetic acid, 1-hydroxy-4-methyl- Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on Cyclohexaneacetic acid, 1-hydroxy-4-methyl-
Recent Advances in Cyclohexaneacetic Acid, 1-hydroxy-4-methyl- (CAS 97777-88-3): A Comprehensive Research Brief
Cyclohexaneacetic acid, 1-hydroxy-4-methyl- (CAS 97777-88-3) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cyclohexane backbone with acetic acid and hydroxyl-methyl substitutions, has been the subject of recent studies due to its potential applications in drug development and therapeutic interventions. The molecular structure of this compound suggests its utility as a building block for more complex molecules, particularly in the synthesis of bioactive compounds with anti-inflammatory, antimicrobial, and anticancer properties.
Recent research has focused on elucidating the pharmacological properties of Cyclohexaneacetic acid, 1-hydroxy-4-methyl-. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its role as a key intermediate in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). The study highlighted its ability to modulate cyclooxygenase (COX) enzyme activity, which is crucial for reducing inflammation and pain. The compound's structural flexibility allows for modifications that can enhance its bioavailability and reduce side effects, making it a promising candidate for next-generation NSAIDs.
Another significant development involves the use of Cyclohexaneacetic acid, 1-hydroxy-4-methyl- in antimicrobial research. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported its incorporation into hybrid molecules designed to combat multidrug-resistant bacterial strains. The study found that derivatives of this compound exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis, a finding that could pave the way for new antibiotics.
In the realm of oncology, researchers have explored the anticancer potential of Cyclohexaneacetic acid, 1-hydroxy-4-methyl- derivatives. A preclinical study published in European Journal of Medicinal Chemistry (2024) investigated its efficacy in inhibiting tumor growth in murine models. The results indicated that certain derivatives could induce apoptosis in cancer cells by targeting specific signaling pathways, such as the PI3K/AKT/mTOR axis. These findings suggest that further optimization of this compound could lead to the development of targeted cancer therapies with fewer off-target effects.
The synthesis and scalability of Cyclohexaneacetic acid, 1-hydroxy-4-methyl- have also been addressed in recent literature. A 2023 technical report in Organic Process Research & Development detailed an improved synthetic route that enhances yield and purity while reducing environmental impact. The report emphasized the use of green chemistry principles, such as catalytic hydrogenation and solvent-free reactions, to make the production process more sustainable. This advancement is particularly relevant for industrial-scale applications, where cost-effectiveness and environmental considerations are paramount.
In conclusion, Cyclohexaneacetic acid, 1-hydroxy-4-methyl- (CAS 97777-88-3) continues to be a compound of high interest in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, coupled with its demonstrated biological activities, positions it as a valuable asset in drug discovery. Future research directions may include further structural optimization, in-depth mechanistic studies, and clinical evaluations to fully realize its therapeutic potential. The ongoing exploration of this compound underscores its importance in addressing unmet medical needs across various disease areas.
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